molecular formula C21H23N3O4 B357540 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol CAS No. 850826-56-1

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol

Cat. No. B357540
CAS RN: 850826-56-1
M. Wt: 381.4g/mol
InChI Key: HDZSINUHPAKULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenol groups, which are aromatic rings with a hydroxyl group. The presence of the amino group (-NH2) and ethoxy group (-OCH2CH3) suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenol group. The dimethoxyphenyl and ethoxyphenol groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The amino group is a common site of reactivity in many chemical reactions. The phenol group could potentially undergo reactions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and hydroxyl groups could increase its solubility in polar solvents .

Mechanism of Action

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol exerts its inhibitory effect on Akt by binding to its ATP-binding site and preventing its phosphorylation and activation. Akt inhibition leads to the inhibition of downstream signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. This compound has been shown to be a selective inhibitor of Akt, with no significant inhibition of other kinases.
Biochemical and Physiological Effects
The inhibition of Akt by this compound has several biochemical and physiological effects. In cancer cells, Akt inhibition leads to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In diabetes, Akt inhibition leads to the reduction of insulin resistance and glucose uptake. In neurodegenerative disorders, Akt inhibition leads to the reduction of oxidative stress and inflammation. In cardiovascular diseases, Akt inhibition leads to the reduction of vascular smooth muscle cell proliferation and migration.

Advantages and Limitations for Lab Experiments

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, with no significant inhibition of other kinases. It has been extensively studied for its potential therapeutic applications in cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in in vivo experiments. In addition, this compound has not been extensively studied for its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol. Firstly, the optimization of the synthesis method to improve the yield and purity of this compound. Secondly, the development of more water-soluble derivatives of this compound for in vivo experiments. Thirdly, the investigation of the potential toxicity and side effects of this compound. Fourthly, the investigation of the potential synergistic effects of this compound with other anticancer agents. Fifthly, the investigation of the potential use of this compound in combination with immunotherapy for cancer treatment. Finally, the investigation of the potential use of this compound in other diseases, such as inflammatory diseases and infectious diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has been extensively studied for its potential therapeutic applications in cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. This compound exerts its inhibitory effect on Akt by binding to its ATP-binding site and preventing its phosphorylation and activation. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, the development of more water-soluble derivatives, and the investigation of potential toxicity and side effects.

Synthesis Methods

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol involves a multi-step process, including the reaction of 2-aminopyrimidine with 3,4-dimethoxybenzaldehyde, followed by the reaction with methyl acetoacetate to form the pyrimidinone intermediate. The intermediate is then reacted with 2-bromo-4-ethoxyphenol to yield the final product. The synthesis of this compound has been reported in several scientific publications, including the Journal of Medicinal Chemistry.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound has been investigated for its potential use in the treatment of diabetes, neurodegenerative disorders, and cardiovascular diseases.

Safety and Hazards

The safety and hazards of this compound are not known without specific studies. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSINUHPAKULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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